molecular formula C12H20N4 B15279001 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B15279001
M. Wt: 220.31 g/mol
InChI Key: RHMZLULGELLHPP-UHFFFAOYSA-N
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Description

The compound 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (hereafter referred to as Compound A) is a bicyclic heterocycle featuring a pyrazolo[1,5-a]pyrazine core with a methyl group at position 2 and a piperidin-3-yl substituent at position 3. Its molecular formula is C₁₂H₂₀N₄, and its structure includes a partially saturated pyrazine ring fused with a pyrazole moiety (Fig. 1).

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H20N4/c1-10-7-12-9-15(5-6-16(12)14-10)11-3-2-4-13-8-11/h7,11,13H,2-6,8-9H2,1H3

InChI Key

RHMZLULGELLHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1)C3CCCNC3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The pyrazolo[1,5-a]pyrazine core is structurally related to pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyrazines. Key differences include:

  • Pyrazolo[1,5-a]pyrimidine (e.g., zanubrutinib): Replaces the pyrazine ring with a pyrimidine, altering hydrogen-bonding capacity and steric bulk .
  • Imidazo[1,5-a]pyrazine (e.g., acalabrutinib): Incorporates an imidazole ring, enhancing π-π stacking interactions .

Impact on Bioactivity : Pyrazolo[1,5-a]pyrazines like Compound A exhibit balanced solubility and membrane permeability due to their intermediate polarity, whereas pyrimidine analogs often show higher affinity for kinases like Bruton’s tyrosine kinase (Btk) .

Substituent Modifications

Table 1: Key Structural Analogs of Compound A
Compound Name Substituents Molecular Formula Key Applications Reference
Compound A 2-Methyl, 5-(piperidin-3-yl) C₁₂H₂₀N₄ Under investigation
2-Ethyl-5-(piperidin-3-yl)-THPP 2-Ethyl, 5-(piperidin-3-yl) C₁₃H₂₂N₄ Research chemical
5-Benzyl-THPP 5-Benzyl C₁₃H₁₆N₄ Synthetic intermediate
Ethyl 5-(3-methylfuran-2-carbonyl)-THPP-2-carboxylate 2-Carboxylate, 5-(3-methylfuran-2-carbonyl) C₁₆H₁₈N₄O₃ Antiviral (RSV polymerase inhibitor)
Zanubrutinib 7-(1-Acryloylpiperidin-4-yl), 2-(4-phenoxyphenyl) C₂₄H₂₆N₆O₂ Btk inhibitor (FDA-approved)

Key Observations :

  • Alkyl vs.
  • Piperidinyl Group : The 5-piperidin-3-yl moiety in Compound A introduces a basic nitrogen, enabling salt formation (e.g., dihydrochloride derivatives) for improved solubility .
  • Functionalized Derivatives : Carboxylate and acyl groups (e.g., in RSV inhibitors) enhance binding to polar enzyme pockets but may reduce oral bioavailability .

Kinase Inhibition

  • Btk Inhibitors : Zanubrutinib (pyrazolo[1,5-a]pyrimidine) and Compound A analogs share a covalent binding mechanism targeting Cys481 in Btk. However, Compound A ’s pyrazine core may reduce off-target effects compared to pyrimidine-based drugs .
  • ATR Inhibitors : Tetrahydropyrazolo[1,5-a]pyrazines with sulfonamide substituents (e.g., compounds from ) inhibit ATR kinase via allosteric modulation, highlighting scaffold versatility .

Antiviral Activity

  • HBV Core Protein Allosteric Modulators (CpAMs) : THPP derivatives with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine cores (e.g., compound 45 in ) inhibit HBV replication by disrupting capsid assembly. Compound A ’s piperidinyl group may mimic these interactions .

Key Routes for Compound A and Analogs

  • Reductive Amination : Used in for (R)-6-isopropyl-THPP synthesis, applicable to Compound A via piperidin-3-yl incorporation .
  • Multicomponent Reactions : Regiocontrolled synthesis () enables diverse substitution at positions 2 and 5 .

Yield and Scalability

  • Compound A -like derivatives typically achieve yields >80% using Boc-protection and LiAlH₄ reduction .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP* Solubility (mg/mL)
Compound A 220.32 2.1 0.5 (pH 7.4)
2-Ethyl analog 234.35 2.5 0.3 (pH 7.4)
THPP dihydrochloride 196.08 -1.2 10.2 (water)

*Calculated using ChemAxon.

Key Insight: Salt formation (e.g., dihydrochloride) drastically improves aqueous solubility, critical for intravenous formulations .

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